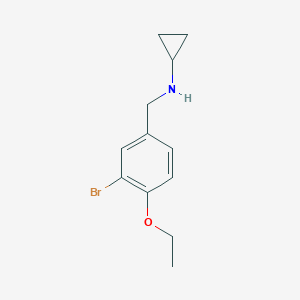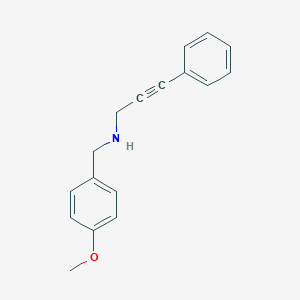
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine, also known as BEB, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells and may be a promising candidate for the development of new cancer therapies. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of neurodegenerative diseases. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which N-(3-bromo-4-ethoxybenzyl)cyclopropanamine induces apoptosis is not yet known.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to have a number of biochemical and physiological effects in the body. In neuroscience, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been shown to increase levels of the antioxidant glutathione and reduce levels of the pro-inflammatory cytokine TNF-alpha. In cancer research, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression. The inhibition of HDAC leads to changes in gene expression that can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine in lab experiments is its high purity, which ensures that the results of the experiments are reliable. Another advantage is the compound's versatility, as it can be used in a variety of scientific research applications. One limitation of using N-(3-bromo-4-ethoxybenzyl)cyclopropanamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways in the body.
Orientations Futures
There are many future directions for research on N-(3-bromo-4-ethoxybenzyl)cyclopropanamine. In neuroscience, further studies are needed to determine the full extent of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine's neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases. In cancer research, more studies are needed to determine the optimal dosage and administration of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine for the treatment of different types of cancer. In drug discovery, N-(3-bromo-4-ethoxybenzyl)cyclopropanamine can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Overall, the potential therapeutic applications of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine make it a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-ethoxybenzyl)cyclopropanamine involves the reaction between 3-bromo-4-ethoxybenzaldehyde and cyclopropanamine in the presence of a reducing agent such as sodium borohydride. The resulting compound has a purity of over 95% and is suitable for use in scientific research.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
N-[(3-bromo-4-ethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-2-15-12-6-3-9(7-11(12)13)8-14-10-4-5-10/h3,6-7,10,14H,2,4-5,8H2,1H3 |
Clé InChI |
LKARQRCDXJIPCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-[2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275779.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)
![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)
